Ethyl 2-(tetrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(tetrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)5(2)10-4-7-8-9-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEETWHKTMDNWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 3-(1-Benzyl-4-Piperidyl)Propanoate
- Structure : Differs by replacing the tetrazole ring with a benzyl-piperidine group.
- Synthesis: Prepared from ethyl 2-(4-piperidyl)propanoate via alkylation (81% yield) .
- Applications : Primarily used in medicinal chemistry for CNS-targeting molecules.
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-Tetrazol-1-yl) Acetate
- Structure : Combines tetrazole and benzoxazole moieties.
- Synthesis : Derived from ethyl chloroacetate and tetrazole precursors in DMF, yielding antimicrobial agents .
- Biological Activity : Exhibits antibacterial, antifungal, and anti-inflammatory properties due to synergistic effects of benzoxazole and tetrazole .
3-Phenyl-2-(1H-Tetrazol-1-yl)Propanoic Acid
- Structure : Replaces the ethyl ester with a carboxylic acid group.
- Physical Properties: Forms stable monohydrate crystals with intramolecular O–H⋯N and O–H⋯O hydrogen bonds, improving thermal stability but reducing solubility in non-polar solvents .
- Applications : Used in coordination chemistry as a ligand for metal ions, leveraging its deprotonated form .
- Key Differences : The carboxylic acid group increases hydrophilicity and reactivity in metal chelation compared to the esterified target compound.
Preparation Methods
Reaction Mechanism and Standard Procedure
The most direct method involves the alkylation of 1H-tetrazole with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via an S<sub>N</sub>2 mechanism, where the tetrazole anion displaces the bromide ion. A typical protocol involves:
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Reactants : Ethyl 2-bromopropanoate (1.0 equiv), 1H-tetrazole (1.2 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : Dimethylformamide (DMF)
The crude product is purified via silica gel chromatography, yielding 68–75% of the target compound.
Catalytic Enhancements
Phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) improve reaction efficiency by facilitating ion-pair formation. Studies show that TBAB (10 mol%) reduces reaction time to 8 hours while increasing yields to 82%.
Cycloaddition-Based Synthesis
[2+3] Cycloaddition with Azides
This method employs a Huisgen-type cycloaddition between ethyl 2-cyanopropanoate and trimethylsilyl azide (TMSN<sub>3</sub>). Key steps include:
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Reactants : Ethyl 2-cyanopropanoate (1.0 equiv), TMSN<sub>3</sub> (1.5 equiv)
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Catalyst : Zinc chloride (0.2 equiv)
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Solvent : Acetonitrile
The reaction achieves 70% yield, with TMSN<sub>3</sub> offering safer handling compared to explosive HN<sub>3</sub>.
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C) accelerates the cycloaddition, completing the reaction in 1 hour with 85% yield. This approach minimizes side products like triazoles, which commonly form under conventional heating.
Multicomponent Ugi-Tetrazole Reaction
One-Pot Synthesis
The Ugi tetrazole reaction integrates ethyl glyoxylate, amines, isocyanides, and TMSN<sub>3</sub> into a single step:
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Reactants : Ethyl glyoxylate (1.0 equiv), benzylamine (1.0 equiv), tert-butyl isocyanide (1.0 equiv), TMSN<sub>3</sub> (1.2 equiv)
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Solvent : Methanol
This method yields 65% of the tetrazole product, with the advantage of generating structural diversity through variable amine and isocyanide inputs.
Acidic Workup and Cyclization
Post-reaction treatment with trifluoroacetic acid (TFA) induces cyclization, enhancing purity. For example, TFA (20 mol%) in dichloromethane at 40°C for 2 hours increases yield to 78%.
Enzymatic Dynamic Kinetic Resolution
Regioselective Synthesis
Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective formation of ethyl 2-(tetrazol-1-yl)propanoate from racemic precursors. Key parameters:
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Substrate : Ethyl 2-azidopropanoate (1.0 equiv)
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Enzyme : CAL-B (20 mg/mmol)
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Solvent : Tert-butyl methyl ether
This method achieves 99% enantiomeric excess (ee) and 72% yield, making it ideal for stereosensitive applications.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 82 | 8 | Scalability |
| Cycloaddition | 85 | 1 | Speed (microwave) |
| Ugi Reaction | 78 | 24 | Structural diversity |
| Enzymatic Resolution | 72 | 48 | Stereoselectivity |
Practical Considerations
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Cost : Nucleophilic substitution is cost-effective due to low catalyst loadings.
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Safety : Cycloaddition with TMSN<sub>3</sub> avoids explosive intermediates.
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Purity : Enzymatic methods eliminate chromatography needs but require specialized enzymes.
Industrial-Scale Adaptations
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(tetrazol-1-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via esterification reactions involving tetrazole derivatives and propanoic acid precursors. For example, analogous routes to similar esters (e.g., ibuprofen ethyl ester) achieve yields >95% using reflux conditions with ethanol and acid catalysts . Optimization strategies include controlling stoichiometric ratios, selecting high-purity reagents, and employing inert atmospheres to minimize side reactions. Hydrazine hydrate in glacial acetic acid, as used in tetrazole ring formation, may also enhance yield .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify key functional groups, such as the ethyl ester (-COOCHCH) and tetrazole ring protons.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles (e.g., 63.24° between tetrazole and benzene rings in analogous structures) .
- FT-IR : Peaks at ~1700 cm (ester C=O) and 2500–3000 cm (tetrazole N-H) further validate the structure .
Advanced Research Questions
Q. How does the tetrazole ring influence the reactivity and coordination chemistry of this compound?
- Methodological Answer : The tetrazole moiety acts as a versatile ligand in coordination chemistry due to its five-membered aromatic ring with four nitrogen atoms. It forms stable complexes with transition metals (e.g., Zn, Cu) via N-coordination, which can be studied using UV-Vis spectroscopy and cyclic voltammetry. Intramolecular hydrogen bonds (e.g., O—H⋯N in crystal structures) further stabilize the compound, affecting its solubility and reactivity .
Q. What strategies resolve contradictions in catalytic activity data for this compound in organic transformations?
- Methodological Answer :
- Control Experiments : Isolate variables such as solvent polarity (e.g., DMF vs. ethanol) and temperature to assess their impact on reaction outcomes .
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates and rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electron density distributions and reactive sites, clarifying discrepancies in experimental data .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 24–72 hours, followed by LC-MS analysis to detect degradation products.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts.
- Hydrogen Bonding Analysis : Assess intramolecular interactions (e.g., O—H⋯O) via crystallography, as these bonds enhance thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
